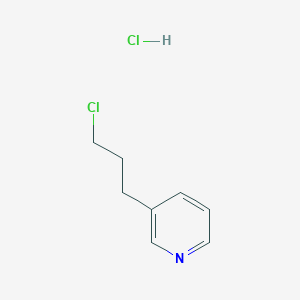

3-(3-Chloropropyl)pyridine hydrochloride

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Organic Synthesis Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif found in a myriad of natural products, pharmaceuticals, and agrochemicals. mdpi.comnih.gov Its unique electronic properties, arising from the electronegative nitrogen atom within the aromatic system, impart distinct reactivity and physical characteristics that are highly sought after in drug design and materials science. nih.gov

Pyridine derivatives are fundamental components in a wide range of biologically active molecules. mdpi.com They are present in essential natural compounds such as vitamins, coenzymes, and alkaloids. mdpi.com In the pharmaceutical industry, the pyridine scaffold is a privileged structure, frequently incorporated into drug candidates to enhance their therapeutic efficacy, pharmacokinetic properties, and binding affinity to biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, facilitating interactions with enzymes and receptors. nih.gov

The versatility of pyridine derivatives extends to their role as synthetic intermediates. The pyridine ring can be functionalized at various positions through a range of organic reactions, allowing for the systematic modification of molecular properties. This adaptability makes pyridine-containing molecules valuable precursors in the synthesis of complex chemical entities with tailored functions. researchgate.net

Research Context and Scope of 3-(3-Chloropropyl)pyridine (B1606993) Hydrochloride

3-(3-Chloropropyl)pyridine hydrochloride serves as a prime example of a functionalized pyridine derivative that has found a specific and important niche in academic and industrial research. Its primary utility lies in its role as an electrophilic building block, specifically as an alkylating agent, for the introduction of the 3-(pyridin-3-yl)propyl moiety into various nucleophilic substrates.

The chemical structure of this compound features a reactive primary alkyl chloride at the terminus of a propyl chain, which is attached to the 3-position of the pyridine ring. This chloropropyl group is susceptible to nucleophilic substitution reactions, making the compound an ideal reagent for coupling with amines, thiols, and other nucleophiles.

A significant area of research where this compound has been extensively utilized is in the synthesis of piperazine (B1678402) derivatives, which are key intermediates for a number of pharmaceuticals. google.comgoogle.com Notably, it is a crucial precursor in the synthesis of the antidepressant drug Trazodone. tdcommons.org In this multi-step synthesis, 1-(3-chlorophenyl)piperazine (B195711) is alkylated with a reagent like 1-bromo-3-chloropropane (B140262) to form 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine. prepchem.comglobalresearchonline.net This intermediate is then reacted with other heterocyclic systems. While the direct use of this compound for this specific step is also a viable pathway, the literature more frequently describes the use of related bifunctional alkylating agents. However, the underlying synthetic strategy highlights the importance of reagents that can introduce a reactive propyl chain attached to a core aromatic or heteroaromatic structure.

The research scope of this compound is primarily focused on its application as a synthetic intermediate in drug discovery and development. Its ability to link a pyridine functionality to other molecular fragments via a flexible propyl chain is a valuable tool for medicinal chemists exploring structure-activity relationships. The pyridine moiety can influence the solubility, metabolic stability, and receptor-binding properties of the final compound, while the propyl linker provides appropriate spacing and conformational flexibility.

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | C₈H₁₁Cl₂N |

| Molecular Weight | 192.09 g/mol |

| CAS Number | 17944-58-0 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 138-142 °C |

| Solubility | Soluble in water |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(3-chloropropyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c9-5-1-3-8-4-2-6-10-7-8;/h2,4,6-7H,1,3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJASOMUREAGACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170807 | |

| Record name | Pyridine, 3-(3-chloropropyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17944-58-0 | |

| Record name | Pyridine, 3-(3-chloropropyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017944580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC91906 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 3-(3-chloropropyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 3 Chloropropyl Pyridine Hydrochloride

Strategies for the Construction of the 3-(3-Chloropropyl)pyridine (B1606993) Skeleton

The creation of the 3-(3-chloropropyl)pyridine structure is a multi-step process that involves the careful synthesis of precursors followed by targeted chemical modifications.

The most common pathway to 3-(3-chloropropyl)pyridine begins with the synthesis of its corresponding alcohol precursor, 3-pyridinepropanol (B147451). This precursor is then subjected to a halogenation reaction to replace the hydroxyl group with a chlorine atom.

The synthesis of 3-pyridinepropanol can be achieved through various established organic chemistry methods, such as the reduction of 3-pyridinepropionic acid or its esters, or via Grignard reactions involving 3-pyridylmagnesium halides and an appropriate epoxide.

Once 3-pyridinepropanol is obtained, the crucial step is the conversion of the terminal alcohol to a chloride. This is a standard nucleophilic substitution reaction where the hydroxyl group is first converted into a better leaving group. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its efficiency and the fact that its byproducts (SO₂ and HCl) are gases, which simplifies purification. Other halogenating agents can also be employed, each with specific advantages regarding reaction conditions and substrate compatibility.

| Reagent | Typical Conditions | Advantages |

| Thionyl chloride (SOCl₂) ** | Often used neat or in a non-polar solvent like toluene (B28343) or dichloromethane (B109758), sometimes with a base like pyridine (B92270). | Gaseous byproducts simplify workup; highly effective. |

| Phosphorus pentachloride (PCl₅) | Typically used in a chlorinated solvent like chloroform. | Powerful chlorinating agent. |

| Oxalyl chloride ((COCl)₂) ** | Used with a catalyst like DMF (Vilsmeier-Haack conditions) in an inert solvent. | Mild conditions, high yields. |

| Concentrated HCl | Requires high temperatures and prolonged reaction times; often lower yield. | Inexpensive and readily available. |

The resulting 3-(3-chloropropyl)pyridine is an oily liquid that serves as the immediate precursor to its hydrochloride salt.

The chlorine atom on the propyl side-chain of 3-(3-chloropropyl)pyridine is an excellent leaving group, making it a versatile handle for further molecular modifications through nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, significantly expanding the synthetic utility of the compound.

These derivatization reactions enable the construction of more complex molecules, often used in the development of pharmaceutical agents and other specialty chemicals. The pyridine nitrogen typically does not interfere with these reactions if the conditions are carefully controlled.

| Nucleophile (Nu⁻) | Reagent Example | Resulting Functional Group | Product Structure Example |

| Azide (B81097) (N₃⁻) | Sodium azide (NaN₃) | Alkyl Azide | 3-(3-Azidopropyl)pyridine |

| Cyanide (CN⁻) | Sodium cyanide (NaCN) | Nitrile | 4-(Pyridin-3-yl)butanenitrile |

| Hydroxide (B78521) (OH⁻) | Sodium hydroxide (NaOH) | Alcohol | 3-(Pyridin-3-yl)propan-1-ol |

| Amine (R₂NH) | Dimethylamine ((CH₃)₂NH) | Tertiary Amine | N,N-Dimethyl-3-(pyridin-3-yl)propan-1-amine |

| Thiolate (RS⁻) | Sodium thiomethoxide (NaSCH₃) | Thioether | 3-(3-(Methylthio)propyl)pyridine |

Salt Formation and Purity Enhancement Techniques

For ease of handling, storage, and stability, the free base of 3-(3-chloropropyl)pyridine is converted to its hydrochloride salt. This is a straightforward acid-base reaction where the basic nitrogen atom of the pyridine ring is protonated by hydrochloric acid.

The process typically involves dissolving the 3-(3-chloropropyl)pyridine free base in a suitable organic solvent, such as diethyl ether, isopropanol, or ethyl acetate (B1210297). A solution of hydrogen chloride (either gaseous HCl bubbled through the solution or an HCl solution in a compatible solvent) is then added. The 3-(3-chloropropyl)pyridine hydrochloride, being a salt, is generally insoluble in these non-polar to moderately polar organic solvents and precipitates out as a solid.

Purity enhancement is critical for ensuring the quality of the final product. The primary method for purifying the hydrochloride salt is recrystallization . This technique relies on the difference in solubility of the compound and its impurities in a specific solvent or solvent mixture at different temperatures. The crude salt is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. The pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The crystals are then collected by filtration.

Other purification methods may be employed on the free base before salt formation, including:

Distillation: The free base can be purified by vacuum distillation to remove non-volatile impurities.

Chromatography: Column chromatography can be used for high-purity applications, separating the desired compound from closely related side products.

Green Chemistry Principles in Synthetic Route Development

Modern chemical synthesis places a strong emphasis on sustainability. The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous materials.

Catalysis is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions and with less waste compared to stoichiometric processes. In the context of pyridine synthesis, catalytic vapor-phase reactions represent a significant green advancement. researchgate.net The synthesis of alkylpyridines can be achieved by passing simple precursors like acetaldehyde, formaldehyde, and ammonia (B1221849) over a solid acid catalyst, such as a zeolite (e.g., HZSM-5), at high temperatures. researchgate.net This method can offer a more atom-economical and continuous process compared to traditional multi-step batch syntheses. researchgate.net

Furthermore, the use of magnetically recoverable catalysts is gaining traction for the synthesis of various pyridine derivatives. rsc.org These catalysts can be easily removed from the reaction mixture using a magnet, simplifying purification and allowing for catalyst reuse, which reduces both cost and waste. rsc.org

Solvent choice is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives. For pyridine derivative synthesis, researchers have explored:

Solvent-free conditions: Conducting reactions without a solvent, often by heating the neat reactants, can eliminate solvent waste entirely. conicet.gov.ar Multicomponent reactions under solvent-free conditions are particularly efficient. conicet.gov.arnih.gov

Greener solvents: Using solvents like water, ethanol, or supercritical CO₂ reduces the environmental footprint.

Microwave-assisted synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often higher yields. nih.gov It has been successfully applied to create various pyridine derivatives. nih.govresearchgate.net

Microwave-Assisted Synthesis Methodologies for Related Compounds

Microwave-assisted organic synthesis has emerged as a significant tool in synthetic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. jocpr.comnih.govjocpr.com This technique utilizes microwave energy to directly heat the reactants and solvent, resulting in rapid and uniform heating of the reaction mixture. jocpr.com The application of microwave irradiation has been successfully employed in the synthesis of a wide array of heterocyclic compounds, including various pyridine derivatives. tandfonline.commdpi.com While specific microwave-assisted methodologies for the direct synthesis of this compound are not extensively detailed in the provided research, the synthesis of structurally related pyridine compounds offers valuable insights into potential synthetic strategies.

The advantages of microwave-assisted synthesis are particularly evident in multicomponent reactions, where several reactants are combined in a single step to form a complex product. nih.gov This approach, coupled with microwave irradiation, aligns with the principles of green chemistry by minimizing waste and energy consumption. nih.gov For instance, the synthesis of polysubstituted pyridine derivatives has been efficiently achieved through one-pot, multicomponent reactions under microwave irradiation, resulting in excellent yields and short reaction times (e.g., 2-7 minutes). nih.gov

Several studies have demonstrated the successful application of microwave energy in the synthesis of various pyridine-containing scaffolds. These methodologies often involve the condensation of different precursors in the presence of a catalyst and a suitable solvent, or even under solvent-free conditions. tandfonline.commdpi.com The choice of solvent can be crucial, with polar solvents that absorb microwave irradiation efficiently often being preferred. nih.gov

The following table summarizes findings from various studies on the microwave-assisted synthesis of pyridine derivatives and other related heterocyclic compounds, showcasing the typical reaction conditions and outcomes.

| Product Type | Reactants | Catalyst/Reagent | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Trisubstituted Pyridine-3-carbonitriles | Chalcones, 3-aminobut-2-enenitrile, ammonium (B1175870) acetate | - | Absolute Ethanol | - | 130-140 | 10-30 | 49–90 | jocpr.com |

| Polysubstituted Pyridine Derivatives | 4-formylphenyl-4-methylbenzenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, ammonium acetate | - | Ethanol | - | - | 2-7 | 82–94 | nih.gov |

| 2,6-dimethylpyridine-3,5-dicarboxylates | Dihydropyridine derivatives | Nitrating mixture | Water | - | - | - | - | tandfonline.com |

| Trisubstituted Pyridines | Ethyl β-aminocrotonate, alkynone | Brønsted or Lewis acid | Toluene | 150-160 | 170 | 20 | Good | researchgate.net |

| Thieno[2,3-b]pyridine Derivatives | 2-amino-3-thiophene-carbonitriles, ketones | Ytterbium(III) triflate | Solvent-free | - | - | 5 | Good to excellent | mdpi.com |

| 1,2,4-triazolo[4,3-a]pyridine-3-(2H)-one | 2-chloropyridine, semicarbazide (B1199961) hydrochloride | - | 2-ethoxyethanol | - | - | ≤ 2 | 97.0 | jocpr.com |

| Acetamide Derivatives | α-chloroacetamide intermediates, amines, sodium para-toluene sulphinate | Et3N | CH3CN | 400 | 65–70 | 5–10 | Good | mdpi.com |

| 3-Nitroindoles | N-aryl β-nitroenamines | Pd(OAc)2, PPh3 | DMF | - | - | 90 | 81 | nih.gov |

| Pyrido[3,2-f] jocpr.comresearchgate.netthiazepin-5-one Derivatives | 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide, thioglycolic acid | - | - | 500 | 140 | 30 | 85 | nih.gov |

| 2,3-disubstituted imidazo[1,2-a]pyridines | Arylglyoxals, cyclic 1,3-dicarbonyls, 2-aminopyridines | Molecular iodine | - | - | - | - | Good to very good | rsc.org |

| 2-Aryl-2-oxazolines, 5,6-Dihydro-4H-1,3-oxazines | Amido alcohols | Ethyl polyphosphate | CHCl3 | - | - | - | Very good | organic-chemistry.org |

| ortho-substituted diaryl N-(tert-butylsulfinyl)ketimines | Diarylketones, (R)-(+)-tert-butylsulfinamide | Ti(OiPr)4 | - | - | - | 60-150 | Good | rsc.org |

| 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones | Methyl 5-aminopyrazolyl-4-carboxylates, trimethyl orthoformate, primary amines | - | - | 150 | 160 | 55 | 21–85 | sunway.edu.my |

The data clearly illustrates the efficiency of microwave-assisted synthesis in generating a variety of heterocyclic structures related to pyridine. The reaction times are consistently in the range of minutes, a significant improvement over conventional heating methods which can take several hours. jocpr.comjocpr.com Furthermore, the yields are generally high, demonstrating the effectiveness of this technology in synthetic organic chemistry. The versatility of this method is also highlighted by its application in different types of reactions, including multicomponent reactions and metal-catalyzed couplings. nih.govnih.gov These examples provide a strong basis for the development of a microwave-assisted synthetic route for this compound, which would likely involve the reaction of appropriate precursors under optimized microwave conditions.

Reactivity and Mechanistic Investigations of 3 3 Chloropropyl Pyridine Hydrochloride

Nucleophilic Substitution Reactions Involving the Chloropropyl Moiety

The chloropropyl group attached to the pyridine (B92270) ring at the 3-position features a terminal primary alkyl chloride. This functional group is a classic electrophile, susceptible to attack by a wide range of nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction involves the displacement of the chloride ion, a good leaving group, by an incoming nucleophile. The reaction generally requires non-protic or polar aprotic solvents to facilitate the substitution pathway over potential elimination reactions. For the reaction to proceed, the free base form of 3-(3-chloropropyl)pyridine (B1606993) is typically required, which can be generated in situ or by prior treatment of the hydrochloride salt with a base.

Amination of the chloropropyl side chain involves the reaction of 3-(3-chloropropyl)pyridine with ammonia (B1221849) or primary/secondary amines to form the corresponding 3-(3-aminopropyl)pyridine derivatives. These reactions are fundamental in synthesizing compounds with a flexible alkylamine side chain attached to the pyridine core. The reaction with aqueous ammonia, for instance, proceeds via a direct SN2 displacement of the chloride. The use of an excess of the aminating agent is common to minimize the dialkylation of the resulting amine.

| Nucleophile | Reagent Example | Product | Typical Conditions |

| Ammonia | Aqueous Ammonia (NH₄OH) | 3-(3-Aminopropyl)pyridine | Heating under pressure |

| Primary Amine | Methylamine (CH₃NH₂) | 3-(3-(Methylamino)propyl)pyridine | Alcoholic solvent, sealed vessel, heat |

| Secondary Amine | Diethylamine ((C₂H₅)₂NH) | 3-(3-(Diethylamino)propyl)pyridine | Aprotic solvent (e.g., DMF), base (e.g., K₂CO₃), heat |

This table represents typical, expected reactions based on the principles of nucleophilic substitution.

The introduction of a sulfur-containing functional group can be achieved through thiolation reactions. Nucleophiles such as hydrosulfide (B80085) salts or thiolates readily displace the chloride from the propyl chain. These reactions lead to the formation of thiols or thioethers, respectively. For example, reaction with sodium hydrosulfide can yield 3-(3-mercaptopropyl)pyridine, while reaction with a sodium thiolate, such as sodium thiophenoxide, produces the corresponding phenyl thioether. These sulfur-containing derivatives are valuable intermediates in medicinal chemistry and materials science.

| Nucleophile | Reagent Example | Product | Typical Conditions |

| Hydrosulfide | Sodium Hydrosulfide (NaSH) | 3-(3-Mercaptopropyl)pyridine | Polar solvent (e.g., Ethanol) |

| Thiolate | Sodium thiophenoxide (C₆H₅SNa) | 3-(3-(Phenylthio)propyl)pyridine | Aprotic solvent (e.g., DMF) |

This table represents typical, expected reactions based on the principles of nucleophilic substitution.

Alkoxide nucleophiles, such as sodium methoxide (B1231860) or ethoxide, can react with the chloropropyl side chain to form ethers. These etherification reactions are typically carried out under anhydrous conditions to prevent the competing hydrolysis of the alkoxide. The resulting 3-(3-alkoxypropyl)pyridine compounds are of interest as ligands and synthetic intermediates. The reaction of 4-chloropyridine (B1293800) with sodium methoxide is a known transformation, although it proceeds via nucleophilic aromatic substitution on the ring. chegg.com By analogy, the SN2 reaction on the alkyl side chain of 3-(3-chloropropyl)pyridine with alkoxides is an expected and facile process. doubtnut.comyoutube.com

| Nucleophile | Reagent Example | Product | Typical Conditions |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-(3-Methoxypropyl)pyridine | Anhydrous Methanol, Reflux |

| Phenoxide | Sodium Phenoxide (C₆H₅ONa) | 3-(3-Phenoxypropyl)pyridine | Aprotic solvent (e.g., DMF), heat |

This table represents typical, expected reactions based on the principles of nucleophilic substitution.

Reactions Involving the Pyridine Nitrogen

The nitrogen atom of the pyridine ring is a nucleophilic center and a weak base. Its reactivity is significantly influenced by its protonation state. In the hydrochloride salt form, the nitrogen is protonated, rendering it non-nucleophilic. To engage in reactions such as quaternization, the free base must be used or generated in situ.

The pyridine nitrogen can act as a nucleophile to attack electrophiles, leading to the formation of a quaternary pyridinium (B92312) salt. This process is known as N-alkylation or quaternization. rsc.org An interesting and mechanistically significant reaction for 3-(3-chloropropyl)pyridine is the potential for intramolecular N-alkylation. Under basic conditions, the deprotonated pyridine nitrogen can attack the electrophilic terminal carbon of its own chloropropyl side chain. This intramolecular SN2 reaction results in the formation of a cyclic quaternary ammonium (B1175870) salt, specifically a tetrahydro-1H-quinolizinium chloride derivative. Such cyclization reactions are well-documented for analogous haloalkylamines and halopyridines. mdpi.comnih.govresearchgate.net This transformation competes with intermolecular reactions if other nucleophiles or electrophiles are present.

The basicity of the pyridine nitrogen is a key determinant of its reactivity and is quantified by the pKa of its conjugate acid, the pyridinium ion. Substituents on the pyridine ring can significantly alter this basicity through inductive and resonance effects. The 3-(3-chloropropyl) group at the 3-position primarily exerts an inductive effect. The alkyl portion of the chain is weakly electron-donating, which would be expected to increase basicity. However, the electronegative chlorine atom exerts an electron-withdrawing inductive effect, which decreases the electron density on the ring and at the nitrogen atom, thereby reducing its basicity.

To estimate the effect of the 3-(3-chloropropyl) group, it is useful to compare the pKa of its conjugate acid with those of related substituted pyridines. The pKa of the pyridinium ion itself is approximately 5.2. An electron-donating group like ethyl at the 3-position increases the basicity, while a strong electron-withdrawing group like chlorine directly on the ring significantly decreases it.

| Compound | Substituent at C-3 | pKa of Conjugate Acid | Electronic Effect of Substituent |

| Pyridine | -H | ~5.2 | Reference |

| 3-Ethylpyridine | -CH₂CH₃ | 5.80 chemicalbook.comchemicalbook.com | Weakly Electron-Donating (Inductive) |

| 3-Chloropyridine | -Cl | 2.84 guidechem.comchemicalbook.com | Strongly Electron-Withdrawing (Inductive) |

| 3-(3-Chloropropyl)pyridine | -CH₂CH₂CH₂Cl | Estimated ~4.5-5.0 | Weakly Electron-Withdrawing (Inductive) |

The electron-withdrawing effect of the chlorine atom in the 3-(3-chloropropyl) group is attenuated by the three-carbon chain separating it from the pyridine ring. Therefore, the basicity of 3-(3-chloropropyl)pyridine is expected to be slightly lower than that of pyridine and significantly higher than that of 3-chloropyridine. This moderate basicity means that at physiological pH, a significant portion of the molecules will exist in the protonated pyridinium form.

Chemo- and Regioselectivity in Complex Reaction Systems

The reactivity of 3-(3-chloropropyl)pyridine hydrochloride is characterized by the presence of two primary reactive sites: the pyridine ring, which can undergo substitution, and the chloropropyl side chain, which is susceptible to nucleophilic substitution. This dual reactivity allows for a nuanced exploration of chemo- and regioselectivity in complex reaction systems. The hydrochloride form of the compound ensures stability and enhances its solubility in certain polar solvents, which can influence reaction pathways.

In complex reaction systems, the chemo- and regioselectivity of this compound are dictated by several factors, including the nature of the nucleophile, the reaction conditions (temperature, solvent, and catalyst), and the electronic properties of the pyridine ring. The pyridine nitrogen can act as a directing group, influencing the position of attack on the ring, while the electron-withdrawing nature of the pyridyl group can affect the reactivity of the chloropropyl side chain.

A key aspect of the compound's reactivity is the competition between N-alkylation of the pyridine nitrogen and substitution at the chloropropyl chain. Under basic conditions, the free base, 3-(3-chloropropyl)pyridine, is generated in situ. Strong nucleophiles will preferentially attack the electrophilic carbon of the chloropropyl group in an SN2 reaction. However, the pyridine nitrogen itself is nucleophilic and can react with another molecule of 3-(3-chloropropyl)pyridine, leading to the formation of a pyridinium salt, a potential side reaction.

Furthermore, when reacting with nucleophiles that also possess multiple reactive sites, the regioselectivity of the reaction becomes a critical consideration. For instance, in reactions with substituted anilines or other heterocyclic amines, both N-alkylation and C-alkylation on the aromatic ring of the nucleophile are possible outcomes. The observed regioselectivity often depends on the electronic and steric properties of the nucleophile.

Investigations into the synthesis of nicotine (B1678760) analogs and other pharmaceutically relevant compounds have provided insights into the selective functionalization of 3-(3-chloropropyl)pyridine. In these syntheses, the chloropropyl chain is typically the desired site of reaction. To achieve high chemoselectivity, reaction conditions are carefully controlled to favor nucleophilic substitution at the side chain over reactions involving the pyridine ring. This is often accomplished by using a suitable base to deprotonate the nucleophile without promoting side reactions of the pyridine moiety.

The following table summarizes the outcomes of reactions between 3-(3-chloropropyl)pyridine and various nucleophiles, illustrating the chemo- and regioselectivity observed under different conditions.

| Nucleophile | Reaction Conditions | Major Product(s) | Observed Selectivity |

| Secondary Amine (e.g., Piperidine) | K₂CO₃, Acetonitrile (B52724), Reflux | N-(3-(pyridin-3-yl)propyl)piperidine | High chemoselectivity for N-alkylation of the secondary amine. |

| Indole (B1671886) | NaH, DMF, Room Temperature | 3-(3-(Pyridin-3-yl)propyl)-1H-indole | Predominantly N-alkylation of the indole nitrogen. |

| Phenoxide | K₂CO₃, DMF, 80 °C | 3-(3-Phenoxypropyl)pyridine | O-alkylation of the phenoxide is the major pathway. |

| Thiophenol | NaH, THF, Room Temperature | 3-(3-(Phenylthio)propyl)pyridine | High selectivity for S-alkylation. |

These examples demonstrate that in the presence of strong anionic nucleophiles, the reaction predominantly occurs at the chloropropyl side chain, indicating high chemoselectivity. The regioselectivity with ambident nucleophiles like indole favors attack by the more nucleophilic atom (in this case, the nitrogen). The choice of base and solvent system is crucial in minimizing side reactions and maximizing the yield of the desired product. Mechanistic studies suggest that these reactions proceed through a classical SN2 pathway, where the nucleophile displaces the chloride ion from the primary carbon of the propyl chain.

Applications in Advanced Organic Synthesis and Material Science Research

Role as a Crucial Building Block for Complex Heterocycles

The structural attributes of 3-(3-Chloropropyl)pyridine (B1606993) hydrochloride make it an essential precursor for constructing intricate heterocyclic systems. Heterocyclic compounds, particularly those containing nitrogen, are fundamental components in many biologically active molecules.

Incorporation into Functionalized Pyridine (B92270) Derivatives

The pyridine ring is a privileged scaffold in medicinal chemistry, and methods to create diverse derivatives are of high interest. nih.gov 3-(3-Chloropropyl)pyridine hydrochloride provides a versatile platform for generating a wide range of functionalized pyridine derivatives. The chloropropyl side chain can undergo nucleophilic substitution reactions, allowing for the attachment of various functional groups and the construction of more complex molecular architectures.

For instance, the pyridine moiety can be subjected to regioselective difunctionalization, a powerful technique to create polysubstituted pyridines. While direct examples using this compound are specific, the principles of pyridine functionalization highlight its potential. Such strategies enable the introduction of substituents at specific positions on the pyridine ring, which is crucial for tuning the electronic and steric properties of the final molecule, thereby influencing its biological activity.

Precursor for BODIPY Dye Architectures

Boron-dipyrromethene (BODIPY) dyes are a significant class of fluorescent molecules known for their sharp absorption and emission peaks, high fluorescence quantum yields, and exceptional stability. acs.org The synthesis of novel BODIPY dyes often involves the incorporation of various aromatic and heterocyclic structures to modulate their photophysical properties.

Pyridine-containing BODIPY dyes have been synthesized and investigated for their unique characteristics. worldscientific.com Typically, the synthesis involves the condensation of a pyridine derivative, such as a formylpyridine, with pyrrole molecules, followed by complexation with a boron source like BF₃·OEt₂. worldscientific.com While the direct use of this compound as an immediate precursor in major documented synthetic routes for BODIPY dyes is not extensively reported, its structure presents clear potential. The pyridine core could be integrated into the dye's main structure, and the chloropropyl chain offers a reactive handle for post-synthesis modification, enabling conjugation to biomolecules or other materials. One study detailed the synthesis of a pyridine-substituted BODIPY dye by reacting a pyridine derivative with 4-hydroxybenzaldehyde, demonstrating a pathway where a functionalized pyridine can be incorporated.

Strategic Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

The utility of this compound is prominently demonstrated in its role as a key intermediate for synthesizing molecules with significant pharmacological importance.

Derivatization for Piperazine-Containing Structures (e.g., Trazodone Analogues)

One of the most well-documented applications of this compound is in the synthesis of arylpiperazine derivatives, a class of compounds with significant activity in the central nervous system. A prime example is the synthesis of Trazodone, an antidepressant drug, and its analogues. worldscientific.com

The synthesis generally involves the reaction of a piperazine (B1678402) derivative, such as 1-(3-chlorophenyl)piperazine (B195711), with a compound that provides the propyl linker attached to a heterocyclic core. rsc.orgnih.gov In this context, a closely related intermediate, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, is often reacted with s-triazolo-[4,3-a]-pyridin-3-one to form Trazodone. nih.gov The synthesis of this key chloropropylpiperazine intermediate itself can start from 1-(3-chlorophenyl)piperazine and 1-bromo-3-chloropropane (B140262). rsc.org The structural similarity and reactivity of this compound make it a valuable precursor in the synthesis of novel Trazodone analogues where the triazolopyridine core of Trazodone is replaced by a simple pyridine ring.

Microwave-assisted synthesis has been employed to create novel Trazodone derivatives, showcasing modern approaches to accelerate the discovery of related compounds. acs.org

| Intermediate Name | CAS Number | Role in Synthesis |

|---|---|---|

| 1-(3-Chlorophenyl)piperazine hydrochloride | 6640-24-0 (base) | Core piperazine structure |

| 1-Bromo-3-chloropropane | 109-70-6 | Source of the propyl linker |

| 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | 52605-52-4 | Key intermediate combining piperazine and propyl chain |

| acs.orgworldscientific.comtriazolo[4,3-a]pyridin-3(2H)-one | 20061-55-0 | Heterocyclic core of Trazodone |

Exploration in the Design of Novel Chemical Entities

Beyond established drug analogues, this compound is a valuable starting material for the exploration of entirely new chemical entities. Its ability to connect a pyridine ring to other molecular fragments via the three-carbon chain allows medicinal chemists to design and synthesize novel compounds for biological screening. The pyridine ring can interact with biological targets through hydrogen bonding and π-stacking, while the linker allows for positioning of other pharmacophores in a specific spatial orientation. This flexibility is crucial in lead optimization and the development of new therapeutic agents.

Contribution to Specialized Chemical Libraries and Screening Platforms

In modern drug discovery, high-throughput screening (HTS) of large chemical libraries is a fundamental strategy for identifying new drug candidates. The construction of these libraries requires a diverse set of "building blocks"—versatile molecules that can be readily combined to generate a vast number of unique compounds.

Heterocyclic building blocks, such as this compound, are particularly valuable in this context. They introduce key structural motifs found in many existing drugs and natural products. The presence of two distinct reactive points—the pyridine ring and the chloroalkyl chain—allows for combinatorial synthesis, where this single building block can be reacted with numerous different partners to rapidly generate a library of related but structurally diverse molecules. These libraries, which emphasize 3D-shape and pharmacophore diversity, are then screened against various biological targets to identify initial "hits" for new drug development programs. The inclusion of building blocks like this compound enriches these libraries with compounds possessing the chemical features often associated with biological activity.

State of the Art Analytical Characterization Techniques for 3 3 Chloropropyl Pyridine Hydrochloride

Advanced Spectroscopic Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the 3-(3-Chloropropyl)pyridine (B1606993) hydrochloride molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-(3-Chloropropyl)pyridine hydrochloride, the protonation of the pyridine (B92270) nitrogen by hydrochloric acid significantly influences the chemical shifts of the aromatic protons, causing them to shift downfield compared to the free base due to the increased electron-withdrawing effect of the positively charged nitrogen atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their hybridization and electronic environment. Similar to ¹H NMR, the protonation of the nitrogen atom deshields the adjacent carbon atoms of the pyridine ring, resulting in a downfield shift of their signals.

The expected chemical shifts for this compound are detailed in the table below, based on established data for substituted pyridines and alkyl chlorides.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| H-2 (Pyridine) | ~8.8 | Doublet | C-2: ~148 |

| H-4 (Pyridine) | ~8.5 | Doublet | C-4: ~145 |

| H-5 (Pyridine) | ~7.9 | Triplet | C-5: ~127 |

| H-6 (Pyridine) | ~8.7 | Doublet | C-6: ~150 |

| α-CH₂ (propyl) | ~3.0 | Triplet | α-C: ~32 |

| β-CH₂ (propyl) | ~2.2 | Quintet | β-C: ~30 |

| γ-CH₂ (propyl) | ~3.7 | Triplet | γ-C: ~44 |

| N-H | ~13-14 | Broad Singlet | - |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to particular bonds and functional groups.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structural features. pw.edu.pl The formation of the hydrochloride salt introduces a prominent broad band corresponding to the N⁺-H stretch. pw.edu.pl

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N⁺-H Stretch | 2500-3000 (broad) | Pyridinium (B92312) ion |

| Aromatic C-H Stretch | 3000-3150 | Pyridine ring |

| Aliphatic C-H Stretch | 2850-2960 | Propyl chain |

| C=C and C=N Ring Stretching | 1450-1650 | Pyridine ring |

| C-H Bending | 1370-1470 (aliphatic), 690-900 (aromatic) | Propyl chain and Pyridine ring |

| C-N Stretch | 1250-1350 | Pyridine ring |

| C-Cl Stretch | 650-800 | Chloropropyl group |

Note: These are typical ranges and the exact peak positions can be influenced by the molecular environment and sample state.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. For this compound, the analysis would typically be performed on the free base, 3-(3-Chloropropyl)pyridine, after in-source dissociation of the hydrochloride salt.

The molecular ion peak [M]⁺ for the free base (C₈H₁₀ClN) would be expected at an m/z corresponding to its molecular weight (approximately 155.05 amu). nih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak will be observed at two mass units higher than the molecular ion peak, with an intensity of about one-third of the [M]⁺ peak.

The fragmentation of the molecular ion is predictable based on the structure. chemguide.co.uklibretexts.org Key fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the pyridine ring, leading to the formation of a stable pyridyl-containing cation.

Loss of HCl: Elimination of a neutral hydrogen chloride molecule.

Cleavage of the C-Cl bond: This can lead to a fragment corresponding to the propyl-pyridine cation. libretexts.org

Ring Fragmentation: Fragmentation of the pyridine ring itself.

| Fragment Ion (m/z) | Proposed Structure / Loss | Significance |

| 155/157 | [C₈H₁₀ClN]⁺ | Molecular Ion ([M]⁺ and [M+2]⁺) |

| 120 | [M - Cl]⁺ | Loss of chlorine radical |

| 92/93 | [C₅H₄NCH₂]⁺ / [C₅H₅NCH₂]⁺ | Benzylic-type cleavage (α-cleavage) |

| 78 | [C₅H₄N]⁺ | Pyridyl cation from side-chain cleavage |

Chromatographic Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for separating the main compound from any impurities, by-products, or starting materials. ijprajournal.comnih.gov This separation is critical for accurately quantifying the purity of this compound and for identifying and quantifying any unwanted substances.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of non-volatile and thermally labile compounds in the pharmaceutical industry. researchgate.netijnrd.org A validated reverse-phase HPLC (RP-HPLC) method is typically developed for the quantitative analysis of this compound.

A typical HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic solvent like acetonitrile (B52724) or methanol. helixchrom.comsielc.com The use of a buffer is important to ensure consistent ionization state and retention time for the basic pyridine compound. Detection is commonly achieved using an ultraviolet (UV) detector, as the pyridine ring possesses a strong chromophore that absorbs UV light. dtic.mil

| Parameter | Typical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~260 nm |

| Column Temperature | 25-30 °C |

| Injection Volume | 10 µL |

This method allows for the separation of the main peak of this compound from potential impurities, and its purity can be calculated based on the relative peak areas.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Species

While HPLC is ideal for the main compound, Gas Chromatography (GC) is superior for the analysis of volatile and semi-volatile impurities that may be present from the synthesis process. thermofisher.com When coupled with a mass spectrometer (GC-MS), this technique provides both separation and definitive identification of these trace-level impurities. ijprajournal.com

Potential volatile impurities in this compound could include residual solvents or starting materials such as pyridine or 1-bromo-3-chloropropane (B140262). For analysis, the hydrochloride salt is typically dissolved in a suitable solvent and may be derivatized or analyzed directly. Headspace GC-MS is a particularly useful technique for analyzing residual solvents without injecting the non-volatile API onto the GC column. ijprajournal.com

| Parameter | Typical Condition |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate |

| Injection Mode | Split/Splitless or Headspace |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 50 °C hold for 2 min, then ramp to 280 °C) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | 35-400 amu |

The resulting chromatogram separates the volatile components, and the mass spectrum of each peak can be compared against spectral libraries (like NIST) for positive identification of any impurities. thermofisher.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely utilized technique in synthetic chemistry for the rapid and efficient monitoring of reaction progress. Its application is crucial in the synthesis of this compound to track the conversion of starting materials, identify the formation of the desired product, and detect the presence of any intermediates or byproducts. The separation on a TLC plate is based on the differential partitioning of the analytes between a solid stationary phase and a liquid mobile phase.

The choice of the stationary and mobile phases is critical for achieving optimal separation of the components in a reaction mixture. For pyridine derivatives such as this compound, silica (B1680970) gel is a commonly employed stationary phase due to its polarity and ability to interact with the polar pyridine ring and the hydrochloride salt. The mobile phase, typically a mixture of a nonpolar and a more polar solvent, is carefully selected to ensure that the components of interest have distinct Retention Factor (Rf) values, allowing for their clear visualization and identification. A common mobile phase system for compounds of this nature is a mixture of hexane (B92381) and ethyl acetate (B1210297). semanticscholar.orgrsc.org The ratio of these solvents can be adjusted to modulate the polarity of the eluent and achieve the desired separation.

Visualization of the separated spots on the TLC plate is accomplished using various techniques. Given that this compound contains a pyridine ring, it is expected to be UV active, allowing for non-destructive visualization under a UV lamp (typically at 254 nm), where it would appear as a dark spot on a fluorescent background. libretexts.orgyoutube.com Destructive visualization methods can also be employed for enhanced sensitivity or for compounds that are not UV-active. These methods involve spraying the TLC plate with a chemical reagent that reacts with the analyte to produce a colored spot. Common stains for nitrogen-containing compounds include iodine vapor or specific chemical reagents like Dragendorff's reagent. fiu.eduepfl.ch

The progress of a reaction is monitored by spotting the reaction mixture on a TLC plate at different time intervals alongside the starting material and, if available, a reference standard of the product. The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the progression of the reaction. The presence of other spots would signify the formation of byproducts or intermediates.

Interactive Data Table: Representative TLC Conditions for Reaction Monitoring of this compound

| Parameter | Description | Details |

| Stationary Phase | The solid adsorbent coated on the TLC plate. | Silica gel 60 F254 is a standard choice for the analysis of polar organic compounds like pyridine derivatives. |

| Mobile Phase | The solvent system used to develop the TLC plate. | A mixture of hexane and ethyl acetate is commonly used. A ratio of 3:1 (hexane:ethyl acetate) is a good starting point and can be adjusted to optimize separation. semanticscholar.org |

| Sample Preparation | How the sample is prepared before spotting on the TLC plate. | A small aliquot of the reaction mixture is typically diluted with a volatile solvent (e.g., dichloromethane (B109758) or methanol) before spotting. |

| Application | The process of applying the sample to the TLC plate. | The diluted sample is applied as a small spot on the baseline of the TLC plate using a capillary tube. |

| Development | The process of separating the components on the TLC plate. | The TLC plate is placed in a sealed chamber containing the mobile phase, which then ascends the plate by capillary action. |

| Visualization | The methods used to see the separated spots. | 1. UV Light (254 nm): Non-destructive method where UV-active compounds appear as dark spots. libretexts.orgyoutube.com 2. Iodine Vapor: A semi-destructive method where compounds that react with iodine appear as brown spots. fiu.edu 3. Potassium Permanganate Stain: A destructive method that visualizes compounds that can be oxidized, appearing as yellow spots on a purple background. |

| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. | The Rf value is characteristic of a compound under specific TLC conditions. For a related compound, 3-(3-phenylpropyl)pyridine, an Rf of 0.4 was observed with a hexane:ethyl acetate (3:1) mobile phase. semanticscholar.org A similar Rf might be expected for this compound under these conditions. |

Solid-State Characterization and Polymorphism Studies

X-ray Diffraction (XRD) is an indispensable analytical technique for the solid-state characterization of crystalline materials, providing definitive information about the atomic and molecular structure. For a chemical compound like this compound, single-crystal XRD is the gold standard for elucidating its precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the crystalline lattice. This information is fundamental for understanding its physical and chemical properties.

The principle of XRD is based on the scattering of X-rays by the electron clouds of the atoms in a crystal. When a monochromatic X-ray beam is directed at a single crystal, the regularly arranged atoms cause the X-rays to be diffracted in a specific pattern of spots of varying intensity. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect in the development of pharmaceutical compounds as different polymorphs can exhibit different physical properties, such as solubility and stability. Powder X-ray Diffraction (PXRD) is a powerful tool used to identify and characterize different polymorphic forms. The PXRD pattern is a unique fingerprint for a specific crystalline solid.

The elucidation of the crystal structure of this compound via single-crystal XRD would provide invaluable information for its solid-state characterization and would be the definitive method to identify and differentiate potential polymorphs.

Interactive Data Table: Illustrative Crystallographic Data for a Related Pyridine Derivative (2-(chloromethyl)pyridine) researchgate.net

| Parameter | Description | Example Value |

| Chemical Formula | The elemental composition of the compound. | C₆H₆ClN |

| Crystal System | The symmetry of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell and the angles between them. | a = 6.5211(2) Åb = 10.2467(3) Åc = 9.1436(3) Åβ = 94.1771(11)° |

| Volume (V) | The volume of the unit cell. | 609.35(3) ų |

| Z | The number of molecules in the unit cell. | 4 |

| Calculated Density (ρ) | The theoretical density of the crystal. | Not provided in the reference |

| Radiation Wavelength | The wavelength of the X-rays used for the diffraction experiment. | Not provided in the reference |

| Temperature (T) | The temperature at which the diffraction data was collected. | 200 K |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Rgt(F) = 0.0260 |

Computational and Theoretical Chemistry Studies of 3 3 Chloropropyl Pyridine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the electronic structure and reactivity of molecules. For 3-(3-Chloropropyl)pyridine (B1606993) hydrochloride, these calculations can reveal key information about its molecular orbitals, charge distribution, and reactivity indices.

The electronic structure of 3-(3-Chloropropyl)pyridine hydrochloride is characterized by the aromatic pyridine (B92270) ring and the flexible chloropropyl side chain. The nitrogen atom in the pyridine ring is a site of high electron density, making it a primary center for protonation and interaction with other molecules. DFT calculations can quantify the distribution of electron density across the molecule, identifying electrophilic and nucleophilic sites. The calculated electrostatic potential map would likely show a region of negative potential around the nitrogen atom and positive potential around the hydrogen atoms of the pyridinium (B92312) cation.

Reactivity descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can predict the molecule's susceptibility to nucleophilic and electrophilic attack. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

| Property | Value | Description |

| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 5.2 D | Measure of the overall polarity of the molecule. |

| Mulliken Charge on N | -0.45 e | Partial charge on the nitrogen atom, indicating its nucleophilic character. |

| Mulliken Charge on Cl | -0.18 e | Partial charge on the chlorine atom. |

Note: The data in this table are illustrative and represent typical values that would be obtained from DFT calculations. They are not based on published experimental or computational results for this specific molecule.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules, including their conformational changes over time. For a flexible molecule like this compound, MD simulations can provide a detailed picture of its accessible conformations and the energetic barriers between them.

The conformational landscape of this compound is primarily determined by the rotation around the single bonds in the chloropropyl side chain. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformers and the transition states that connect them. This information is crucial for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity.

Table 2: Hypothetical Conformational Analysis Data for this compound from MD Simulations

| Dihedral Angle | Most Populated Range | Energy Barrier (kcal/mol) | Description |

| N-C-C-C | 60° - 90° (gauche) | 2.5 | Rotation around the bond connecting the pyridine ring to the propyl chain. |

| C-C-C-Cl | 170° - 190° (anti) | 3.1 | Rotation around the central bond of the propyl chain. |

Note: The data in this table are hypothetical and for illustrative purposes. They represent the type of information that can be obtained from molecular dynamics simulations.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. This includes modeling reaction pathways and identifying the structures and energies of transition states. For instance, the alkylation of other molecules by this compound, where the chloropropyl group acts as an alkylating agent, can be studied.

By mapping the potential energy surface of a reaction, computational chemists can determine the most likely reaction mechanism and calculate the activation energy, which is related to the reaction rate. Transition state theory can then be used to predict the rate constant of the reaction. Such studies are valuable for understanding the chemical reactivity and potential metabolic fate of the compound. For instance, the nucleophilic substitution of the chlorine atom is a likely reaction pathway.

Structure-Activity Relationship (SAR) Modeling for Chemical Design

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. While no specific SAR studies on this compound are publicly available, the principles of SAR can be applied to guide the design of new derivatives with potentially enhanced or modified activities.

SAR studies on pyridine derivatives have shown that modifications to the substituents on the pyridine ring and the side chain can significantly impact their biological effects. For this compound, SAR exploration could involve:

Varying the length of the alkyl chain: Investigating how increasing or decreasing the number of carbon atoms in the side chain affects activity.

Replacing the chlorine atom: Substituting the chlorine with other halogens or functional groups to modulate reactivity and lipophilicity.

Introducing substituents on the pyridine ring: Adding groups to the aromatic ring to alter its electronic properties and steric profile.

QSAR models use molecular descriptors (physicochemical properties, topological indices, etc.) to build a mathematical relationship with biological activity. Such a model, once validated, could be used to predict the activity of newly designed compounds before their synthesis, thus accelerating the drug discovery process.

Emerging Research Frontiers and Future Directions for 3 3 Chloropropyl Pyridine Hydrochloride

Catalytic Transformations and Process Intensification

The future exploitation of 3-(3-Chloropropyl)pyridine (B1606993) hydrochloride will likely be heavily influenced by advancements in catalytic chemistry and process intensification. The pyridine (B92270) ring and the alkyl chloride functionality offer two distinct reactive sites for a variety of catalytic transformations.

Modern catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, offer a powerful toolkit for the further functionalization of the pyridine core. thieme-connect.comnih.govbeilstein-journals.org While direct C-H functionalization of the pyridine ring is a frontier in itself, the existing halide "handle" on the propyl chain is readily amenable to a range of established and developing catalytic processes. Research is anticipated to move beyond simple nucleophilic substitutions to more complex, catalyzed bond-forming reactions.

Table 1: Potential Catalytic Transformations for 3-(3-Chloropropyl)pyridine Hydrochloride

| Reaction Type | Potential Reagents/Catalysts | Product Class | Potential Applications |

| Cross-Coupling Reactions | |||

| Suzuki Coupling | Aryl/vinyl boronic acids, Pd catalyst, base | Aryl/vinyl-substituted pyridylpropanes | Pharmaceutical intermediates, functional materials |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Alkynyl-substituted pyridylpropanes | Organic electronics, bioactive molecules |

| Buchwald-Hartwig Amination | Amines, Pd or Cu catalyst, base | Amino-substituted pyridylpropanes | Agrochemicals, ligands for catalysis |

| Carbonylation Reactions | Carbon monoxide, Pd catalyst, alcohol/amine | Pyridylpropyl esters/amides | Fine chemical synthesis |

| Reductive Coupling | Alkenes, transition metal catalyst | Extended alkyl chain pyridines | Specialty polymers |

Process intensification, a strategy focused on developing smaller, cleaner, and more energy-efficient manufacturing technologies, is another key research direction. numberanalytics.comnumberanalytics.comcatalysis-summit.com For the synthesis and subsequent reactions of this compound, this could involve the transition from traditional batch reactors to continuous flow systems. researchgate.net Microreactors, for instance, offer enhanced heat and mass transfer, allowing for safer handling of reactive intermediates and potentially improving reaction yields and selectivity. catalysis-summit.comresearchgate.net The integration of reaction and separation steps, such as reactive distillation, could also streamline production and reduce waste. aiche.org

Sustainable Synthesis Approaches and Environmental Impact Reduction

The principles of green chemistry are increasingly shaping the landscape of chemical synthesis, and the production of this compound is no exception. acs.orgnih.gov Future research will undoubtedly focus on developing more sustainable and environmentally benign synthetic routes.

Key areas of exploration include the use of greener solvents, the development of catalytic processes to replace stoichiometric reagents, and the minimization of waste streams. researchgate.net For instance, traditional methods for the synthesis of pyridine derivatives can involve harsh reagents and generate significant amounts of waste. who.int Future approaches may utilize microwave-assisted synthesis to reduce reaction times and energy consumption or employ nanocatalysts to improve efficiency and selectivity. nih.govresearchgate.netresearchgate.net

The environmental impact of halogenated organic compounds is a significant concern. nih.gov Research into the lifecycle of this compound, including its persistence and potential degradation pathways in the environment, will be crucial. This will drive the development of synthesis strategies that minimize the use of hazardous materials and facilitate the design of more biodegradable derivatives where appropriate. The use of renewable feedstocks and biocatalytic methods, while still in early stages for this class of compounds, represents a long-term goal for reducing the environmental footprint of its production.

Exploration in Advanced Materials and Nanoscience

The unique bifunctional nature of this compound—a nucleophilic pyridine ring and an electrophilic alkyl chloride—makes it an attractive candidate for incorporation into advanced materials and for applications in nanoscience.

In polymer chemistry, this compound can be used as a monomer or a functionalizing agent. The pyridine moiety can be quaternized to introduce positive charges, creating ion-containing polymers (ionomers) with applications in membranes, sensors, and antimicrobial surfaces. mdpi.com The chloropropyl group provides a convenient anchor point for grafting onto existing polymer backbones or for initiating polymerization reactions. acs.org Pyridine-functionalized polymers have shown promise in applications such as CO2 capture and as supports for catalysts. rsc.org Furthermore, the integration of pyridine units into conjugated polymers is a strategy for developing new materials for light-emitting diodes and photovoltaics. frontiersin.org

Table 2: Potential Applications in Materials and Nanoscience

| Area | Application | Role of 3-(3-Chloropropyl)pyridine Moiety |

| Polymer Science | Ion-exchange membranes | Quaternized pyridine provides cationic sites. |

| Antimicrobial coatings | Cationic pyridinium (B92312) groups disrupt bacterial membranes. | |

| Catalyst supports | Pyridine nitrogen coordinates to metal catalyst centers. acs.org | |

| Functional polymers | Chloropropyl group acts as a site for post-polymerization modification. | |

| Nanoscience | Surface modification of nanoparticles | Pyridine group acts as a ligand to stabilize metal nanoparticles. researchgate.net |

| Self-assembled monolayers | Forms ordered structures on surfaces through intermolecular interactions. rsc.org | |

| Drug delivery vehicles | Incorporation into nanocarriers for targeted release. |

In the realm of nanoscience, the pyridine group can act as a ligand to cap and stabilize metal nanoparticles, influencing their growth, stability, and catalytic activity. researchgate.net The ability of pyridine derivatives to participate in supramolecular self-assembly through hydrogen bonding and other non-covalent interactions opens up possibilities for creating complex, ordered nanostructures on surfaces. rsc.org

Development of Highly Sensitive Analytical Techniques for Trace-Level Detection

As the applications of this compound expand, so too will the need for highly sensitive and selective analytical methods for its detection and quantification at trace levels. This is particularly important for environmental monitoring, quality control in manufacturing, and potentially for metabolite analysis in biological systems.

Current standard methods for the analysis of pyridine and its derivatives often involve gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.govcdc.gov For trace-level detection of a halogenated compound like this compound, GC coupled with highly selective detectors is a promising avenue. The electron capture detector (ECD), which is highly sensitive to halogenated compounds, is a well-established technique. chromatographyonline.com More modern, and even more selective, is the halogen-specific detector (XSD), which offers excellent selectivity for halogenated compounds over a hydrocarbon matrix. nih.govdavidsonanalytical.co.ukysi.com

For complex matrices, the coupling of chromatographic separation with mass spectrometry (MS) provides the highest degree of certainty in identification and quantification. Techniques such as GC-MS or LC-MS/MS operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can achieve exceptionally low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. researchgate.net The development of such methods will be essential for ensuring environmental safety and for advanced research applications where precise quantification is paramount. Other potential methods could include the development of specific immunoassays or electrochemical sensors, although these would require significant foundational research. cdc.gov

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-(3-Chloropropyl)pyridine hydrochloride in academic research?

- Methodology : A common approach involves chlorination of propanol derivatives using reagents like thionyl chloride (SOCl₂). For example, in the synthesis of fadrozole hydrochloride, a 3-chloropropyl intermediate was prepared by reacting 3-propanol derivatives with SOCl₂ under anhydrous conditions . Optimize reaction time and temperature (e.g., reflux at 60–80°C) to minimize side products. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is recommended.

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Analytical Techniques :

- LC-MS : Detect molecular ions ([M+H]⁺) and fragmentation patterns to confirm molecular weight and structural motifs .

- ¹H/¹³C NMR : Key signals include pyridine protons (δ 8.5–9.0 ppm) and chloropropyl chain protons (δ 1.8–3.5 ppm).

- HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization) .

- Reference Standards : Cross-validate against certified impurities (e.g., 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, CAS 52605-52-4) .

Q. What safety protocols are critical when handling this compound?

- Precautions :

- Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact.

- Use fume hoods for synthesis and purification steps due to potential HCl gas release.

- Waste disposal : Collect chlorinated organic waste separately and treat via neutralization (e.g., sodium bicarbonate) before disposal .

Advanced Research Questions

Q. How can impurities in this compound be systematically identified and quantified?

- Strategies :

-

Impurity Profiling : Use LC-MS to detect byproducts like dimeric species (e.g., 3,3'-propane-1,3-diylbis derivatives) formed during nucleophilic substitution or condensation steps .

-

Reference Standards : Compare retention times and spectra with certified impurities (see table below) .

Q. What mechanistic insights explain side reactions during the synthesis of this compound?

- Key Pathways :

- Nucleophilic Substitution : Competing reactions between pyridine nitrogen and chloropropyl intermediates can form quaternary ammonium salts, especially under high-temperature conditions .

- Cyclization : Potassium tert-butoxide-mediated cyclization (e.g., forming tetrahydroimidazo-pyridines) may occur if dehydrohalogenation is not controlled .

- Mitigation : Use polar aprotic solvents (DMF, acetonitrile) to stabilize intermediates and monitor reaction progress via TLC (silica gel, UV detection).

Q. How does the compound’s stability under varying storage conditions impact its utility in pharmaceutical intermediates?

- Stability Studies :

- Thermal Degradation : Accelerated testing (40–60°C) shows decomposition via HCl elimination, forming pyridine derivatives. Store at 2–8°C in airtight, desiccated containers.

- Light Sensitivity : UV-Vis studies indicate photodegradation; use amber glassware for long-term storage .

- Analytical Validation : Monitor degradation products using stability-indicating HPLC methods (e.g., gradient elution with PDA detection) .

Methodological Notes

- Contradictions in Evidence : While attributes impurities to chloropropyl intermediates in dronedarone synthesis, highlights dimerization in ivabradine processes. Researchers must tailor impurity screening to specific reaction contexts.

- Data Gaps : Limited toxicity data ( ) necessitates adherence to general chlorinated compound protocols (e.g., LD50 estimation via Ames test for mutagenicity).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.